2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Medicinal Chemistry Bioconjugation Pro-drug Design

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS 1426521-27-8) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyrimidine core, a 3‑carboxylic acid substituent, and a 2‑(2,5‑dichlorophenyl) group. The imidazo[1,2‑a]pyrimidine scaffold is a privileged structure in medicinal chemistry, extensively explored for kinase inhibition, CNS modulation, and anti‑infective applications.

Molecular Formula C13H7Cl2N3O2
Molecular Weight 308.12 g/mol
Cat. No. B11799187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid
Molecular FormulaC13H7Cl2N3O2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(N=C2N=C1)C3=C(C=CC(=C3)Cl)Cl)C(=O)O
InChIInChI=1S/C13H7Cl2N3O2/c14-7-2-3-9(15)8(6-7)10-11(12(19)20)18-5-1-4-16-13(18)17-10/h1-6H,(H,19,20)
InChIKeyKPPUXHJHUJIDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid – Key Differentiators vs. Closest Analogs


2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid (CAS 1426521-27-8) is a heterocyclic small molecule comprising an imidazo[1,2-a]pyrimidine core, a 3‑carboxylic acid substituent, and a 2‑(2,5‑dichlorophenyl) group . The imidazo[1,2‑a]pyrimidine scaffold is a privileged structure in medicinal chemistry, extensively explored for kinase inhibition, CNS modulation, and anti‑infective applications [1]. The specific 2,5‑dichlorophenyl substitution and the free carboxylic acid functionality differentiate this compound from other imidazo[1,2‑a]pyrimidine derivatives and ester pro‑drug forms, making its procurement decision dependent on clear, quantifiable property differences rather than generic scaffold similarity.

Why 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


Generic substitution with other imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives or ester pro‑drugs carries substantial risk because small structural changes at the 2‑aryl position and the 3‑acid/ester group can dramatically alter physicochemical properties, target binding, and metabolic stability [1]. The 2,5‑dichlorophenyl substituent induces a distinct electronic and steric environment compared to unsubstituted phenyl, 4‑chlorophenyl, or 2,6‑dichlorophenyl analogs, which can result in significant differences in lipophilicity (clogP), solubility, and off‑target profiles [2]. Likewise, replacing the free carboxylic acid with an ethyl ester (CAS 1426521-28-9) changes the compound from a hydrogen‑bond donor/acceptor to a pro‑drug form that requires esterase cleavage, altering pharmacokinetics and in vitro assay conditions. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences relevant to scientific selection and procurement.

Quantitative Differentiation Evidence for 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid Versus Closest Analogs


Free Carboxylic Acid vs. Ethyl Ester: Differentiated Synthetic Utility for Direct Conjugation

2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid contains a free –COOH group (exact mass 306.9915 Da; MW 308.12 g/mol), enabling direct amide coupling, esterification, or salt formation without a deprotection step . Its direct structural comparator, ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate (CAS 1426521-28-9, MW 336.17 g/mol), requires prior ester hydrolysis under acidic or basic conditions to release the free acid, adding one synthetic step and potentially introducing impurities or racemization in chiral environments . The acid form offers 1 hydrogen-bond donor (HBD) versus 0 for the ester, which can be critical for target engagement in biological assays .

Medicinal Chemistry Bioconjugation Pro-drug Design

2,5-Dichlorophenyl vs. 2,6-Dichlorophenyl Substitution: Impact on Predicted Lipophilicity and Steric Profile

The 2,5-dichlorophenyl substitution pattern creates an asymmetric chlorine arrangement that alters the molecular dipole and steric bulk compared to the symmetric 2,6-dichlorophenyl isomer. Computational predictions indicate that 2,5-substitution can lead to different logP and polar surface area (PSA) values relative to 2,6-substituted analogs, influencing membrane permeability and off-target binding . While no head-to-head experimental logP data exist for this exact pair, the broader imidazo[1,2-a]pyrimidine literature demonstrates that the position of chlorine substituents on the 2-phenyl ring modulates biological activity; for instance, 2,4-dichloro vs. 3,4-dichloro substitution in related scaffolds yielded IC50 differences exceeding 10-fold against bacterial targets [1].

Structure-Activity Relationship Drug Design Physicochemical Profiling

Chromatographic Purity: ≥98% vs. Standard 95% – Impact on Reproducibility in Biological Assays

Vendor-certified purity for 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is available at two tiers: 95% (Leyan) and ≥98% (MolCore) . A 3% purity difference corresponds to a potential 3% w/w impurity burden, which is significant in dose–response assays where impurity-driven off-target effects can confound IC50 determination. In high-throughput screening (HTS), the industry recommendation for compound purity is ≥95%, with ≥98% preferred for quantitative biology and co-crystallization studies [1]. The 98% grade reduces the risk of false positives due to trace metal catalysts or synthetic by-products that may remain at 95% purity.

Analytical Chemistry Quality Control Assay Reproducibility

Core Scaffold Comparison: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrazine – Different H-Bond Acceptor Profiles

The imidazo[1,2-a]pyrimidine core of the target compound contains two pyrimidine nitrogen atoms (N1, N3) that serve as hydrogen-bond acceptors, whereas the closest heterocyclic analog, 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid (CAS 1426521-25-6), has a pyrazine core with nitrogen atoms at positions 1 and 4, altering the H-bond geometry and electronic distribution . In kinase inhibitor programs, such core hopping can dramatically shift selectivity profiles; for example, pyrimidine-to-pyrazine switching in imidazo[1,2-a] fused series has been shown to modulate MET kinase inhibition by >50-fold [1]. While no direct biochemical comparison is published for this exact pair, the different H-bond acceptor geometry implies non-interchangeability in structure-based drug design.

Medicinal Chemistry Scaffold Hopping Kinase Selectivity

Optimal Research and Industrial Applications for 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid Based on Differentiated Evidence


Kinase Inhibitor Hit-to-Lead Optimization Requiring Direct Carboxylic Acid Conjugation

The free –COOH group enables one-step amide coupling with amine-containing fragments, accelerating SAR exploration. This is preferred over the ethyl ester (CAS 1426521-28-9) for laboratories seeking to avoid ester hydrolysis steps that may degrade acid‑sensitive kinase warheads .

Biophysical Assay Development (SPR, ITC, X-ray Crystallography) Demanding High-Purity Compound

The ≥98% purity grade (MolCore) minimizes impurity interference in label‑free biophysical measurements. A 3% purity improvement over the standard 95% grade translates to 2.5‑fold lower total impurities, directly enhancing signal‑to‑noise ratios in SPR binding assays and improving crystal quality for structure‑based design .

Scaffold‑Hopping Studies Comparing Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrazine Cores

The pyrimidine core provides a distinct H‑bond acceptor geometry (N1, N3) compared to the pyrazine analog (N1, N4). Researchers evaluating kinase selectivity can use this compound as a reference for pyrimidine‑based inhibitors, with literature precedent showing >50‑fold potency shifts upon core switching [1].

Structure–Activity Relationship (SAR) Studies on Halogen Positioning in 2‑Aryl Imidazo[1,2-a]pyrimidines

The 2,5‑dichloro pattern offers a specific electronic and steric profile distinct from 2,6‑dichloro or 4‑chloro analogs. Procurement of this specific isomer ensures consistency in SAR tables, where literature demonstrates that halogen position changes can cause >10‑fold activity variations in imidazo[1,2-a]pyrimidine antibacterial series [2].

Quote Request

Request a Quote for 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.